

Technical Guide: Chemical Structure, Molecular Weight, and Characterization of FAD Disodium Salt[1]

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Compound of Interest

Compound Name: FAD sodium salt

Cat. No.: B10799865

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Executive Summary

Flavin Adenine Dinucleotide (FAD) is a premier redox cofactor utilized in over 60 known flavoproteins, driving critical metabolic pathways including the Citric Acid Cycle and oxidative phosphorylation.[1][2] In pharmaceutical and biochemical applications, FAD is predominantly supplied as the FAD Disodium Salt (FAD- Na_2) due to its superior aqueous solubility and stability compared to the free acid form.[1][2]

This guide provides a definitive technical analysis of FAD- Na_2 , focusing on its precise chemical architecture, molecular weight determinations for stoichiometry, and validated analytical protocols for quality control in drug development workflows.[1][2]

Part 1: Chemical Identity & Structural Architecture[1]

The utility of FAD stems from its tripartite structure: an electron-accepting flavin headgroup, a pyrophosphate bridge, and an adenine nucleotide anchor.[1][2] Understanding the salt stoichiometry is critical for accurate molarity calculations in enzymatic assays.[1][2]

Core Chemical Identifiers

Parameter	Specification
Common Name	FAD Disodium Salt; Flavin Adenine Dinucleotide Disodium
CAS Number	84366-81-4
IUPAC Name	Disodium [(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] diphosphate
Molecular Formula	C ₂₇ H ₃₁ N ₉ Na ₂ O ₁₅ P ₂ (Anhydrous basis)
Exact Mass	829.121 g/mol

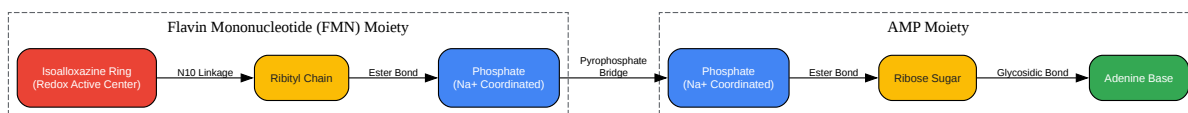
Molecular Weight Analysis[1][2]

Researchers must distinguish between the free acid and the disodium salt to avoid dosing errors.[1][2]

- FAD Free Acid (C₂₇H₃₃N₉O₁₅P₂): 785.55 g/mol [1][2]
- FAD Disodium Salt (C₂₇H₃₁N₉Na₂O₁₅P₂):829.51 g/mol [1][2]
- Hydration Note: Commercial preparations are often hydrates (xH₂O).[1][2] The water content (typically 6–10%) must be determined via Karl Fischer titration or thermogravimetric analysis (TGA) to calculate the "As-Is" molecular weight for precise dosing.[1][2]

Structural Connectivity Diagram

The following diagram illustrates the modular connectivity of FAD, highlighting the sodium coordination sites at the pyrophosphate bridge which confer solubility.



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Figure 1: Modular structural connectivity of FAD Disodium Salt, showing the linkage between the redox-active flavin moiety and the adenosine anchor.[1][2]

Part 2: Physicochemical Properties & Stability[1][3] [5]

Solubility Profile

Unlike the sparingly soluble riboflavin precursor, FAD- Na_2 is highly water-soluble due to the ionization of the pyrophosphate groups.[1][2]

- Water: Soluble up to ~50 mg/mL (clear, yellow-orange solution).[1][2]
- Organic Solvents: Practically insoluble in ethanol, acetone, and ether.[1]
- Protocol: For stock solutions (e.g., 10 mM), dissolve in neutral buffer (pH 6.5–7.5). Avoid unbuffered water as FAD is unstable at extreme pH.[1][2]

Stability Factors[1][2]

- Photosensitivity: FAD is highly sensitive to light.[1][2] Exposure to UV/visible light causes photolysis, cleaving the ribityl chain to form Lumiflavin (alkaline pH) or Lumichrome (neutral/acidic pH).[1][2]
 - Mitigation: All handling must occur under amber light or in amber vessels.[1][2]
- Thermal Stability: Stable at -20°C for >1 year in solid form. Solutions should be aliquoted and frozen; repeated freeze-thaw cycles degrade the pyrophosphate bond.[1][2]

Part 3: Analytical Characterization[1]

To validate FAD-Na₂ purity in drug formulations or enzyme assays, use the following validated parameters.

UV-Visible Spectroscopy

The oxidized flavin chromophore exhibits a distinct spectral fingerprint.

Peak Assignment	Wavelength (λ_{max})	Extinction Coefficient (ϵ)
Diagnostic Visible Peak	450 nm	11,300 M ⁻¹ cm ⁻¹ (pH 7.[1][2]0)
UV Peak 1	375 nm	~9,300 M ⁻¹ cm ⁻¹
UV Peak 2	260 nm	(Overlaps with Adenine)

- Purity Ratio (A₂₆₀/A₄₅₀): A ratio of roughly 3.25 ± 0.1 indicates high purity.[1][2] A higher ratio suggests free adenine/AMP contamination; a lower ratio suggests free flavin.[1][2]

HPLC Method (Reverse Phase)[1][2][6]

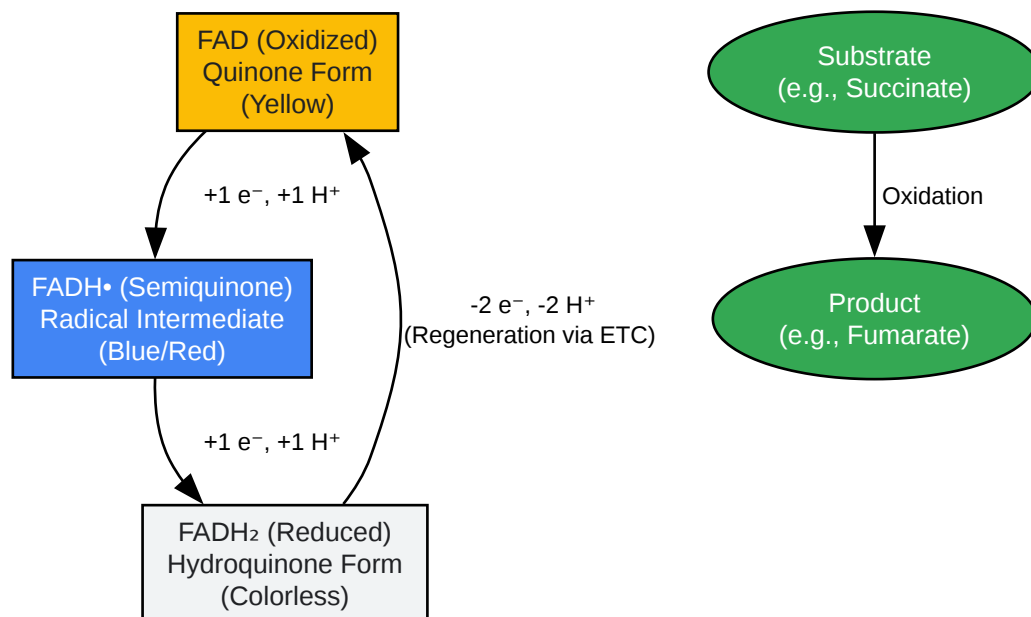
- Column: C18 (e.g., 250 x 4.6 mm, 5 μm).[1][2]
- Mobile Phase:
 - A: 10 mM Ammonium Acetate (pH 6.0)[1][2]
 - B: Methanol[1][3][4]
 - Gradient: 10% B to 40% B over 20 mins.[1][2]
- Detection: Fluorescence (Ex: 450 nm, Em: 520 nm) provides 1000x higher sensitivity than UV.[1][2]

Part 4: Functional Role in Drug Development[1]

FAD acts as a prosthetic group, accepting two electrons and two protons to transition from its oxidized quinone state (FAD) to its reduced hydroquinone state (FADH₂).[1][2] This mechanism

is central to drugs targeting mitochondrial dysfunction or metabolic enzymes.[1][2][5][4]

Redox Mechanism Diagram[1][2]



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Figure 2: The 2-electron redox cycling of FAD.[1][2] In drug screening, the disappearance of the 450 nm absorbance (transition to colorless FADH₂) is often used as a kinetic readout.[1][2]

Part 5: Handling & Storage Protocols[1]

To maintain scientific integrity, the following Standard Operating Procedure (SOP) is recommended:

- Arrival: Upon receipt, verify the appearance is a yellow-orange powder.[1][2] Store immediately at -20°C with desiccant (hygroscopic).
- Reconstitution:
 - Weigh the disodium salt rapidly to minimize moisture uptake.[1][2]
 - Dissolve in degassed 50 mM Phosphate Buffer (pH 7.0).

- Critical: Filter sterilize (0.22 µm) rather than autoclaving, as heat degrades the pyrophosphate bridge.[1][2]
- Usage: Keep solutions on ice and protected from light (aluminum foil wrap). Discard unused working solutions after 24 hours.

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